molecular formula C5H7NO2S B13108921 1-Methyl-1H-pyrrole-3-sulfinic acid CAS No. 745761-47-1

1-Methyl-1H-pyrrole-3-sulfinic acid

Katalognummer: B13108921
CAS-Nummer: 745761-47-1
Molekulargewicht: 145.18 g/mol
InChI-Schlüssel: XVSDPZQZVWWLJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrrole-3-sulfinic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a sulfinic acid group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrrole-3-sulfinic acid typically involves the introduction of the sulfinic acid group onto a pre-formed pyrrole ring. One common method is the reaction of 1-methylpyrrole with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1H-pyrrole-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 1-Methyl-1H-pyrrole-3-sulfonic acid.

    Reduction: 1-Methyl-1H-pyrrole-3-thiol.

    Substitution: 2-Bromo-1-methyl-1H-pyrrole-3-sulfinic acid.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-pyrrole-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-pyrrole-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. Additionally, the pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1H-pyrrole-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

    1-Methyl-1H-pyrrole-3-thiol: Contains a thiol group instead of a sulfinic acid group.

    1-Methyl-1H-pyrrole-3-carboxylic acid: Features a carboxylic acid group at the third position.

Uniqueness

1-Methyl-1H-pyrrole-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity and potential biological activity compared to its analogs. The sulfinic acid group can participate in redox reactions and form stable complexes with metal ions, making it valuable in various applications.

Eigenschaften

CAS-Nummer

745761-47-1

Molekularformel

C5H7NO2S

Molekulargewicht

145.18 g/mol

IUPAC-Name

1-methylpyrrole-3-sulfinic acid

InChI

InChI=1S/C5H7NO2S/c1-6-3-2-5(4-6)9(7)8/h2-4H,1H3,(H,7,8)

InChI-Schlüssel

XVSDPZQZVWWLJF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=C1)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.